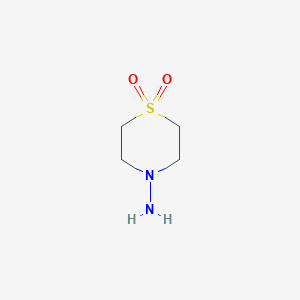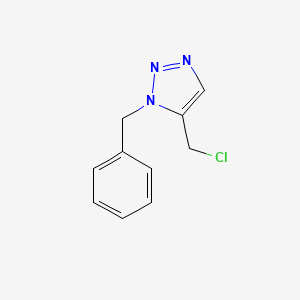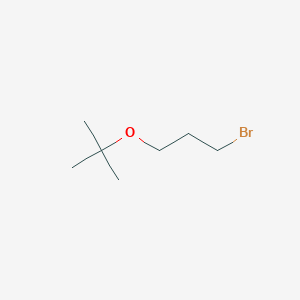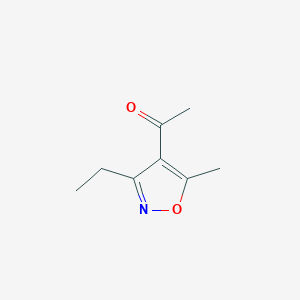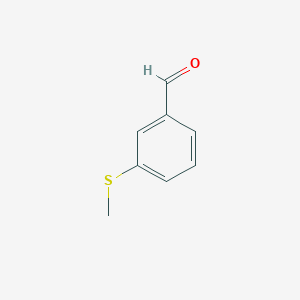
1-Bromo-2-methoxy-3-methylbenzene
Übersicht
Beschreibung
1-Bromo-2-methoxy-3-methylbenzene, also known as bromomethylbenzene, is a synthetic aromatic hydrocarbon compound with the chemical formula C7H8BrO. It is a colorless liquid at room temperature, with a boiling point of 188.2 °C and a melting point of -34.3 °C. It is soluble in organic solvents and has a pungent odor. It is used in a variety of applications, including as a solvent, intermediate, and reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Liquid-phase Oxidation Catalyst
1-Bromo-2-methoxy-3-methylbenzene is involved in the liquid-phase oxidation of methylbenzenes. A study demonstrated the use of a catalyst system composed of cobalt(II) and copper(II) acetates and sodium bromide, which carried out the oxidation in acetic acid. This process yielded benzyl acetates and benzaldehydes with high selectivity. Specifically, a nuclear-brominated product, 3-bromo-4-methoxytoluene, was obtained in the oxidation of p-methoxytoluene (Okada & Kamiya, 1981).
Radical Cyclisation in Organic Synthesis
The compound plays a role in the controlled-potential reduction of bromoethers, leading to the formation of tetrahydrofuran derivatives. This process, catalyzed by nickel(I) tetramethylcyclam, is significant in organic synthesis for producing high yields of various derivatives (Esteves, Ferreira & Medeiros, 2007).
Fragrance Synthesis
In fragrance synthesis, this compound is used in a Pd(OAc)2 catalyzed process. This method couples it with β-methallyl alcohol to produce 2-methyl-3-aryl-propanals, which are key components in floral fragrances. This process demonstrates high reaction rates and chemoselectivity, making it a viable method for practical fragrance synthesis (Scrivanti, Bertoldini, Beghetto & Matteoli, 2008).
Sterically Protected Phosphorus Compounds
The bromobenzene derivative is employed in the synthesis of sterically protected diphosphene and fluorenylidenephosphine. These compounds, featuring low-coordinate phosphorus atoms, are significant in the field of chemistry due to their unique electronic properties (Toyota, Kawasaki, Nakamura & Yoshifuji, 2003).
Synthesis of Hexahelicenes
It is utilized in the nonphotochemical synthesis of hexahelicenes, which involves a cycloisomerization process. Hexahelicenes have potential applications in materials science due to their unique helical structure and optoelectronic properties (Teplý, Stará, Starý, Kollárovič, Šaman, Vyskocil & Fiedler, 2003).
Stereochemistry in Elimination Reactions
This compound is also studied in the context of stereochemistry, specifically in the elimination reactions of halohydrin derivatives. Such reactions are crucial for understanding the mechanisms and outcomes of organic reactions (Sugita, Nakagawa, Nishimoto, Kasai & Ichikawa, 1979).
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-2-methoxy-3-methylbenzene is the benzene ring, a cyclic compound with six carbon atoms . The benzene ring is particularly stable due to the delocalization of its pi electrons in six p orbitals above and below the plane of the ring .
Mode of Action
The interaction of this compound with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving electrophilic substitution reactions of benzene . These reactions maintain the aromaticity of the benzene ring, which is crucial for its stability .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This substitution can lead to changes in the chemical properties of the benzene ring, potentially affecting its reactivity and interactions with other molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles can compete with the bromine atom for the electrophilic aromatic substitution reaction . Additionally, the pH of the environment can affect the protonation state of the molecule, potentially influencing its reactivity.
Safety and Hazards
The safety and hazards associated with “1-Bromo-2-methoxy-3-methylbenzene” would depend on factors such as the amount of exposure and the specific conditions of use. The compound has been associated with certain hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate safety precautions should be taken when handling this compound.
Zukünftige Richtungen
The future directions for research involving “1-Bromo-2-methoxy-3-methylbenzene” could include exploring its potential uses in various chemical reactions and studying its properties under different conditions. Further studies could also investigate the synthesis of this compound from different starting materials or using different reaction conditions .
Eigenschaften
IUPAC Name |
1-bromo-2-methoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIUOSKXGNEORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482974 | |
| Record name | 2-Bromo-6-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52200-69-8 | |
| Record name | 2-Bromo-6-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)

